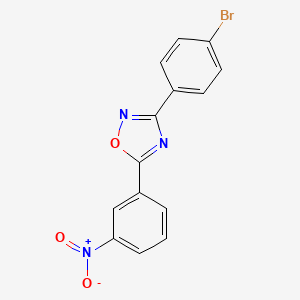

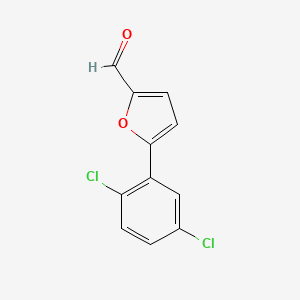

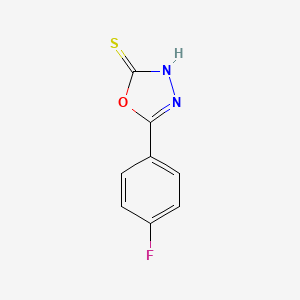

![molecular formula C12H15N3OS B1269459 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669705-46-8](/img/structure/B1269459.png)

5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds typically involves multi-step reactions, starting from basic building blocks to achieve the target molecule. For example, the synthesis process might include the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, as demonstrated in related compounds, to obtain specific substituted triazole derivatives (Xu et al., 2006). Such processes highlight the complexity and the meticulous approach required in the synthesis of triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including compounds similar to 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, reveals intricate details about their spatial configuration and atomic arrangement. For instance, crystallographic studies can show how dihedral angles between different rings in the molecule affect its overall shape and reactivity (Xue et al., 2008). Understanding these structural nuances is crucial for assessing the compound's potential interactions and stability.

Chemical Reactions and Properties

Triazole compounds engage in various chemical reactions, reflecting their chemical properties. The presence of triazole and thiol groups in these molecules makes them versatile in reactions such as alkylation, acylation, and the formation of Schiff bases, contributing to their anti-inflammatory and antimicrobial activities (L. Labanauskas et al., 2001). Such properties are vital for developing new pharmaceuticals and materials.

Physical Properties Analysis

The physical properties of 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, such as solubility, melting point, and crystal structure, can be inferred from similar compounds. For example, the crystallization in different systems and the determination of cell parameters provide insights into the compound's stability and suitability for various applications (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activities, are crucial for understanding the applications of triazole derivatives. Studies have shown that these compounds exhibit significant anti-inflammatory and antimicrobial activities, which could be attributed to their structural features and functional groups (L. Labanauskas et al., 2001). Such insights are essential for the development of new drugs and materials.

科学的研究の応用

Synthesis and Crystal Structure

The compound has been synthesized through a specific reaction process, demonstrating unique crystal structure properties. This study highlights its potential in the field of crystallography and molecular design (Xu et al., 2006).

DNA Methylation Inhibition

Research indicates that derivatives of this compound, specifically 4-substituted 4H-1,2,4-triazole-3-thiol, show promise as DNA methylation inhibitors. These findings are significant for anti-tumor activity and understanding the methylation level of tumor DNA (Hovsepyan et al., 2018).

Synthesis of Derivatives

Various derivatives of this compound have been synthesized, exhibiting potential in pharmacology and materials science. The diverse range of derivatives indicates broad applicability in multiple scientific fields (Nikpour & Motamedi, 2015).

Spectroscopic Characterization and Biological Evaluation

The compound has been evaluated for its antioxidant and α-glucosidase inhibitory activities. This highlights its potential application in medicinal chemistry and pharmacology (Pillai et al., 2019).

Insecticidal Activity

Derivatives of this compound have shown significant insecticidal activity, suggesting its use in agricultural and pest control applications (Maddila, Pagadala, & Jonnalagadda, 2015).

Anti-Inflammatory Activity

The compound's derivatives have exhibited anti-inflammatory properties, underscoring its potential in the development of new anti-inflammatory agents (Labanauskas et al., 2001).

Antibacterial and Antifungal Study

Some derivatives of this compound have shown interesting antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents (Joshi et al., 2021).

作用機序

Target of action

The primary target of metaxalone is not well established, but its effects may be due to general central nervous system depression .Mode of action

Metaxalone does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .Biochemical pathways

The specific biochemical pathways affected by metaxalone are not well understood .Pharmacokinetics

Peak plasma concentrations of metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions. Thereafter, metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours .Result of action

The molecular and cellular effects of metaxalone’s action are not well documented .Action environment

The presence of a high fat meal at the time of drug administration increased peak plasma concentrations of metaxalone by 177.5% and increased the area under the curve (AUC) by 123.5% and 115.4%, respectively .特性

IUPAC Name |

3-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-5-4-6-10(9(8)2)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIOBQBRBKGXLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=NNC(=S)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360242 |

Source

|

| Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669705-46-8 |

Source

|

| Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

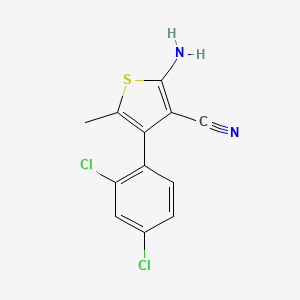

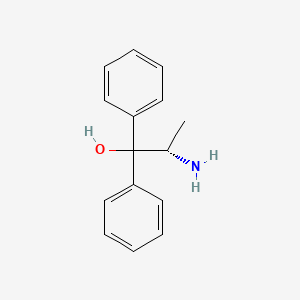

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)

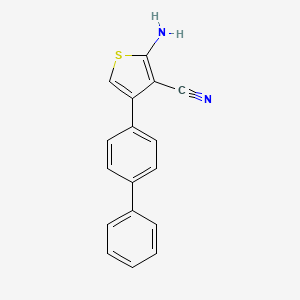

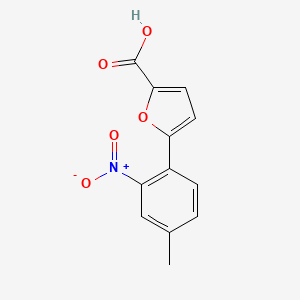

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)

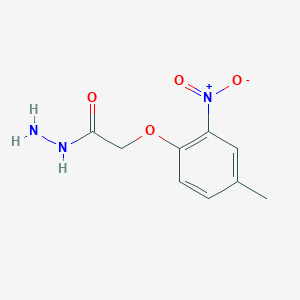

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)